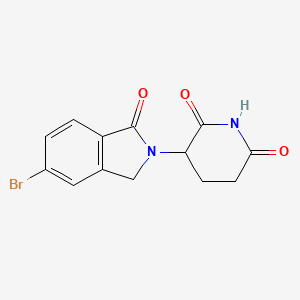

3-(5-溴-1-氧代-2,3-二氢-1H-异吲哚-2-基)哌啶-2,6-二酮

描述

This compound is a lenalidomide analog that can be useful in PROTAC research because it is applicable to the recruitment of CRBN protein . It is also known as 1, 3-diazole .

Synthesis Analysis

The synthesis of this compound involves the Wolff–Kishner reduction of 2-(5-bromo-1-decyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile with hydrazine hydrate . The solution was heated to gentle reflux for 12 hours and then cooled in an ice bath .Molecular Structure Analysis

The molecular structure of this compound includes three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The compound is a lenalidomide analog that can be useful in PROTAC research because it is applicable to the recruitment of CRBN protein .Physical And Chemical Properties Analysis

The compound has a boiling point of 587.6±50.0 °C (Predicted) and a density of 1.688±0.06 g/cm3 (Predicted) . It is insoluble or slightly soluble in DMSO .科学研究应用

药理学研究和药物开发

科学调查强调了在药理学研究和药物开发中结构相似化合物的显着意义。例如,一种新型抗精神病药鲁拉西酮证明了异吲哚衍生物在治疗精神病和情绪障碍中的作用。鲁拉西酮对精神分裂症和急性双相抑郁症的短期治疗表现出疗效和安全性,其独特的药效学特征最大程度地降低了体重增加、代谢或心脏异常的风险 (Pompili 等人,2018).

有机合成和催化

对与目标化合物具有合成和结构相关性的吡喃并嘧啶支架的研究强调了此类化学结构的广泛合成应用。在合成吡喃并[2,3-d]嘧啶支架中使用杂化催化剂说明了该化合物在医药和制药行业中的多功能性,因为它具有生物利用度高和适用性广的特点 (Parmar 等人,2023).

化学性质和反应性研究

涉及具有相似结构基序的化合物的细胞色素P450同工酶化学抑制剂的研究强调了了解异吲哚衍生物在人肝微粒体中的化学性质和反应性的重要性。此类研究对于预测药理学背景中的药物-药物相互作用至关重要 (Khojasteh 等人,2011).

分析化学应用

为利那格列汀等化合物开发特异性和灵敏的分析方法证明了异吲哚衍生物在分析化学中的相关性。用于测定剂型中此类化合物的薄层层析法(HPTLC)方法强调了该化学物质在药物分析中的重要性 (Rode 等人,2021).

作用机制

Target of Action

The primary target of Lenalidomide-5-Br is the Cereblon (CRBN) protein . CRBN is a substrate receptor of the CRL4 E3 ubiquitin ligase complex .

Mode of Action

Lenalidomide-5-Br, being a lenalidomide analog, binds to the CRBN protein . This binding induces the ubiquitin ligase complex to degrade specific substrates, such as the Ikaros transcription factors IKZF1 and IKZF3 .

Biochemical Pathways

The degradation of IKZF1 and IKZF3 transcription factors affects various biochemical pathways. These transcription factors play crucial roles in the regulation of immune response and cell proliferation. Therefore, their degradation can lead to immunomodulatory effects and inhibition of cell proliferation .

Result of Action

The molecular and cellular effects of Lenalidomide-5-Br’s action include the degradation of IKZF1 and IKZF3 transcription factors . This can lead to modulation of immune response and inhibition of cell proliferation, which could potentially have antitumor effects .

Action Environment

The action, efficacy, and stability of Lenalidomide-5-Br can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere at room temperature for optimal stability Other factors such as pH, presence of other molecules, and cellular environment can also affect its action and efficacy

属性

IUPAC Name |

3-(6-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O3/c14-8-1-2-9-7(5-8)6-16(13(9)19)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRQAKJTXKOGSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1010100-26-1 | |

| Record name | 3-(5-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-amino-9-methyl-2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-10-one](/img/structure/B6230764.png)